2-Dodecanoylamino-1-hexanolphosphocholine
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Overview
Description
2-Dodecanoylamino-1-hexanolphosphocholine, also known as miltefosine, is a synthetic alkylphospholipid that has been used as an antineoplastic and antiparasitic agent. It was first synthesized in 1986 by researchers at the University of Giessen in Germany. Since then, it has been studied extensively for its potential therapeutic applications in various fields of medicine.
Mechanism of Action
The exact mechanism of action of 2-Dodecanoylamino-1-hexanolphosphocholine is not fully understood, but it is believed to work by inhibiting various signaling pathways that are involved in cell growth and survival. It has been shown to induce apoptosis in cancer cells and to disrupt the membrane integrity of parasites.
Biochemical and Physiological Effects:
Miltefosine has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of various enzymes involved in cell growth and survival, such as protein kinase B and phosphatidylinositol 3-kinase. It has also been shown to disrupt the mitochondrial membrane potential, leading to the release of cytochrome c and the induction of apoptosis.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-Dodecanoylamino-1-hexanolphosphocholine in lab experiments is its broad-spectrum activity against cancer cells and parasites. It has also been shown to have a relatively low toxicity profile compared to other chemotherapeutic agents. However, one limitation of using 2-Dodecanoylamino-1-hexanolphosphocholine is its relatively low solubility, which can make it difficult to administer in vivo.
Future Directions
There are several potential future directions for research on 2-Dodecanoylamino-1-hexanolphosphocholine. One area of interest is its potential use in combination with other chemotherapeutic agents to enhance its antineoplastic activity. Another area of interest is its potential use in the treatment of other parasitic infections, such as malaria and trypanosomiasis. Additionally, further research is needed to fully understand the mechanism of action of 2-Dodecanoylamino-1-hexanolphosphocholine and to identify potential side effects and drug interactions.
Synthesis Methods
The synthesis of 2-Dodecanoylamino-1-hexanolphosphocholine involves the reaction of hexadecylphosphocholine with dodecanoyl chloride in the presence of a base. This results in the formation of 2-dodecanoylamino-1-hexanolphosphocholine, which is then purified through a series of chromatographic techniques.
Scientific Research Applications
Miltefosine has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to have antineoplastic activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. It has also been found to be effective against various parasitic infections, such as leishmaniasis and Chagas disease.
properties
CAS RN |
131736-67-9 |
---|---|
Product Name |
2-Dodecanoylamino-1-hexanolphosphocholine |
Molecular Formula |
C23H49N2O5P |
Molecular Weight |
464.6 g/mol |
IUPAC Name |
2-(dodecanoylamino)hexyl 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C23H49N2O5P/c1-6-8-10-11-12-13-14-15-16-18-23(26)24-22(17-9-7-2)21-30-31(27,28)29-20-19-25(3,4)5/h22H,6-21H2,1-5H3,(H-,24,26,27,28) |
InChI Key |
NZECISUDKBBTDE-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(=O)NC(CCCC)COP(=O)([O-])OCC[N+](C)(C)C |
Canonical SMILES |
CCCCCCCCCCCC(=O)NC(CCCC)COP(=O)([O-])OCC[N+](C)(C)C |
synonyms |
2-dodecanoylamino-1-hexanolphosphocholine 2-dodecanoylamino-1-hexanolphosphocholine, (R)-isomer amide-PC DAHPC |
Origin of Product |
United States |
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